1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and a carboxamide group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine. This intermediate is then reacted with an appropriate amine to yield the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted fluorophenyl derivatives .
Scientific Research Applications
1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
3F-α-PHP: A synthetic cathinone with a fluorophenyl group, used in forensic and toxicological studies.
Uniqueness
1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and the dihydropyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H13FN2O2 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-8-6-9(2)17(14(19)12(8)13(16)18)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H2,16,18) |
InChI Key |
MCFFGTBRPJOBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)F)C(=O)N)C |
Origin of Product |
United States |
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